molecular formula C22H24BrN5O2S B3414107 4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946299-32-7

4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B3414107
CAS No.: 946299-32-7
M. Wt: 502.4 g/mol
InChI Key: LPGACFUOYRSUEV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a brominated benzene ring linked to a phenyl group substituted with a pyrimidine moiety. The pyrimidine ring is further modified with a methyl group and a piperidin-1-yl substituent.

Properties

IUPAC Name

4-bromo-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN5O2S/c1-16-15-21(28-13-3-2-4-14-28)26-22(24-16)25-18-7-9-19(10-8-18)27-31(29,30)20-11-5-17(23)6-12-20/h5-12,15,27H,2-4,13-14H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGACFUOYRSUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of aniline derivatives, followed by the introduction of the sulfonamide group and the pyrimidine ring. Common reagents used in these reactions include bromine, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:
  • Core Structure : Bromobenzene sulfonamide → phenyl → pyrimidine (4-methyl, 6-piperidin-1-yl).
  • Key Substituents : Bromine (electron-withdrawing), piperidine (bulky, basic), methyl (electron-donating).
Analogs:

N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)-4-Methylbenzenesulfonamide (): Core Structure: Pyrimidine (5-bromo, 2-piperidin-1-yl) → sulfanyl → methoxyphenyl → methylbenzene sulfonamide. Key Differences: Sulfanyl bridge instead of amino linkage; methoxy group on phenyl ring. Conformation: Piperidine adopts chair conformation; phenyl rings tilted at 69.7°, stabilized by intramolecular aromatic stacking (3.633 Å centroid distance) .

N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)-2,4,6-Trimethylbenzenesulfonamide () :

  • Core Structure : Similar to but with trimethylbenzene sulfonamide.
  • Key Differences : Trimethyl substitution enhances steric bulk; crystal packing shows intermolecular hydrogen bonding .

5-Methoxy-2,4-Dimethyl-N-(4-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Amino}Phenyl)Benzene-1-Sulfonamide (): Core Structure: Methoxy-dimethylbenzene sulfonamide → phenyl → pyrimidine (6-methyl, 2-piperidin-1-yl). Key Differences: Methoxy and dimethyl groups on sulfonamide ring; pyrimidine substitution pattern differs (6-methyl vs. 4-methyl in target) .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Notable Interactions
Target Compound Not Reported Likely low (bromine) Aromatic stacking (predicted)
Compound 483–485 K (210–212°C) Moderate (methoxy) Intramolecular stacking (3.633 Å)
Compound Not Reported Low (trimethyl bulk) Intermolecular H-bonding
Compound Not Reported Enhanced (methoxy/dimethyl) Potential π-π interactions
  • Bromine vs. Methoxy : Bromine’s electronegativity may reduce solubility compared to methoxy’s polarity .
  • Steric Effects : Trimethyl groups () hinder crystallization, whereas methyl/piperidine combinations (Target, ) balance bulk and flexibility .

Biological Activity

4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that exhibits notable biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom, a sulfonamide group, and a pyrimidine ring, which contribute to its unique properties. The chemical structure can be represented as follows:

C17H20BrN5O2S\text{C}_{17}\text{H}_{20}\text{BrN}_5\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Bromination of Aniline Derivatives : The initial step involves brominating aniline derivatives to introduce the bromine atom.
  • Formation of the Sulfonamide Group : This is achieved by reacting the intermediate with a sulfonyl chloride.
  • Introduction of the Pyrimidine Ring : The pyrimidine core is synthesized through reactions involving appropriate reagents under controlled conditions.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate enzyme activity through:

  • Binding to Active Sites : The sulfonamide group can form hydrogen bonds with amino acid residues in proteins.
  • Allosteric Modulation : The compound may also bind to allosteric sites, leading to changes in enzyme kinetics.

Antidiabetic Effects

Research indicates that compounds similar to this compound have demonstrated efficacy in improving insulin sensitivity and glucose tolerance in diabetic models. For instance, studies on related sulfonamide derivatives have shown their ability to enhance insulin signaling pathways, impacting genes involved in glucose metabolism such as IRS1 and PPAR-α .

Cardiovascular Effects

A study examining the effects of benzene sulfonamides on perfusion pressure revealed that certain derivatives could significantly alter cardiovascular parameters. The data suggested that these compounds might interact with calcium channels, affecting coronary resistance and blood flow .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
4-bromo-N,N-dimethylaniline Simple brominated anilineModerateLacks sulfonamide group
4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide Similar structure with amideVariableAmide group instead of sulfonamide

The presence of the sulfonamide group in this compound enhances its solubility and biological activity compared to similar compounds.

Study on Insulin Resistance

In a controlled experiment using C57BL/KsJ-db/db mice, a related compound demonstrated significant improvements in insulin levels and lipid profiles after administration. The study highlighted the role of specific genes modulated by these compounds in enhancing insulin action .

Cardiovascular Impact Assessment

An isolated rat heart model was utilized to assess the impact of various benzene sulfonamides on coronary resistance. Results indicated that certain derivatives effectively reduced perfusion pressure over time, showcasing their potential cardiovascular benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

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